7-(4-chlorophenyl)-8-(3-methoxypropyl)-1,3-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione
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Overview
Description
7-(4-chlorophenyl)-8-(3-methoxypropyl)-1,3-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-chlorophenyl)-8-(3-methoxypropyl)-1,3-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione typically involves multiple steps. One common approach is to start with the preparation of intermediate compounds, such as 3-(4-chlorophenyl)-3-methoxypropyl chloride . This intermediate can then be reacted with other reagents under specific conditions to form the final product. The reaction conditions often involve the use of solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and ensuring proper handling of reagents and products. The process may also involve purification steps, such as crystallization or chromatography, to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
7-(4-chlorophenyl)-8-(3-methoxypropyl)-1,3-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione can undergo various chemical reactions, including:
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may produce a compound with additional oxygen-containing functional groups, while reduction may result in a compound with fewer oxygen atoms .
Scientific Research Applications
7-(4-chlorophenyl)-8-(3-methoxypropyl)-1,3-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 7-(4-chlorophenyl)-8-(3-methoxypropyl)-1,3-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-chlorophenyl)-3-methoxypropyl chloride
- 7-(2-(4-chlorophenyl)-2-oxoethyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
- 1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione
- 1,3-dimethyl-3,4,5,9-tetrahydro-1H-purine-2,6-dione
Uniqueness
What sets 7-(4-chlorophenyl)-8-(3-methoxypropyl)-1,3-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione apart from similar compounds is its unique combination of functional groups and its potential for diverse applications. Its structure allows for specific interactions with biological targets, making it a valuable compound for research and development in various fields .
Properties
IUPAC Name |
7-(4-chlorophenyl)-6-(3-methoxypropyl)-2,4-dimethylpurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN5O3/c1-22-16-15(17(26)23(2)19(22)27)25-11-14(12-5-7-13(20)8-6-12)24(18(25)21-16)9-4-10-28-3/h5-8,11H,4,9-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHEREIARARZBNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N3C=C(N(C3=N2)CCCOC)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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